REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH2:7]=O.[CH3:9][O:10][C:11]1[CH:16]=[C:15]([CH:17]=[O:18])[CH:14]=[CH:13][C:12]=1[OH:19]>C(O)C>[OH:19][C:12]1[C:13]([CH2:7][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[CH:14][C:15]([CH:17]=[O:18])=[CH:16][C:11]=1[O:10][CH3:9]
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Name
|
|
Quantity
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26.1 g
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Type
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reactant
|
Smiles
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N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C=O
|
Name
|
|
Quantity
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180 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC(=C1)C=O)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was refluxed for one hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
|
After cooling the majority of the solvent
|
Type
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CUSTOM
|
Details
|
was removed in a rotary evaporator
|
Type
|
ADDITION
|
Details
|
250 ml of distilled water were added to the residue
|
Type
|
CUSTOM
|
Details
|
to precipitate out
|
Type
|
FILTRATION
|
Details
|
which was filtered out
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=O)C=C1CN1CCOCC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |